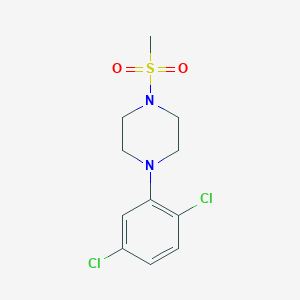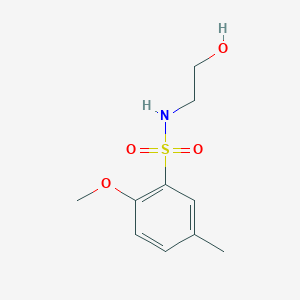
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and creams.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may also interfere with the insect's ability to locate its host by disrupting its olfactory receptors.
Biochemical and Physiological Effects:
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been found to have no significant effects on the central nervous system or on the cardiovascular system. However, some studies have suggested that N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may have negative effects on the liver and kidneys with long-term use.
Advantages and Limitations for Lab Experiments
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is a widely used insect repellent and is readily available. It is relatively easy to apply and has a long-lasting effect. However, N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may interfere with certain laboratory assays, particularly those that rely on olfactory receptors. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may also have negative effects on certain laboratory animals, such as bees and butterflies.
Future Directions
Future research on N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide should focus on developing new formulations that are more effective against a wider range of insects. There is also a need for research on the safety and potential side effects of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, particularly with long-term use. Additionally, research should be conducted on the potential environmental impact of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide and its metabolites. Finally, there is a need for research on alternative insect repellents that are safer and more environmentally friendly than N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide.
Synthesis Methods
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide can be synthesized through a reaction between N,N-diethyl-m-toluamide and methanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
Scientific Research Applications
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has also been studied for its safety and potential side effects, particularly with long-term use.
properties
Product Name |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-13(6-2)17(14,15)11-7-8-12(16-4)10(3)9-11/h7-9H,5-6H2,1-4H3 |
InChI Key |
LMRLVLQQNDJKKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)



![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)

